molecular formula C16H22BBrN2O3 B1402687 4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine CAS No. 2096998-45-5

4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine

Cat. No.: B1402687
CAS No.: 2096998-45-5
M. Wt: 381.1 g/mol
InChI Key: VMZQOOGBVNGABQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as FTIR, NMR, and MS .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the bromine atom could be involved in substitution reactions, the boronic ester group could participate in Suzuki coupling reactions , and the oxazole and pyridine rings could act as a base or nucleophile.

Scientific Research Applications

Enhanced Brightness Emission-Tuned Nanoparticles

4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine plays a role in creating enhanced brightness emission-tuned nanoparticles. These nanoparticles, formed by heterodifunctional polyfluorenes, exhibit bright fluorescence emission with quantum yields up to 84%. This makes them suitable for various applications in scientific research, especially where high brightness and stable fluorescence are essential (Fischer, Baier, & Mecking, 2013).

Synthesis of Biologically Active Compounds

This compound is an important intermediate in the synthesis of various biologically active compounds. For example, it is used in the creation of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a significant intermediate in the synthesis of crizotinib, a drug used in cancer treatment (Kong et al., 2016).

Development of Novel Heterocyclic Systems

This compound contributes to the development of new heterocyclic systems. It is used in reactions that lead to the formation of various derivatives with potential scientific applications, including pharmaceutical research and material science (Takahashi & Koshiro, 1959).

Role in the Synthesis of Complex Polymeric Materials

This compound is integral in the synthesis of complex polymeric materials. These materials can possess unique properties, such as deep coloration and solubility in organic solvents, making them applicable in various research fields, including materials science and nanotechnology (Welterlich, Charov, & Tieke, 2012).

Conformational and Structural Studies

It's also used in conformational and structural studies. The molecule has been subjected to density functional theory (DFT) studies, helping to understand its physicochemical properties and potential reactivity in various chemical reactions. These studies are crucial in the development of new compounds and materials (Ye et al., 2021).

Properties

IUPAC Name

4-bromo-2-tert-butyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BBrN2O3/c1-14(2,3)13-20-10-11(21-13)9(8-19-12(10)18)17-22-15(4,5)16(6,7)23-17/h8H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZQOOGBVNGABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=C2OC(=N3)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BBrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine
Reactant of Route 6
4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine

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